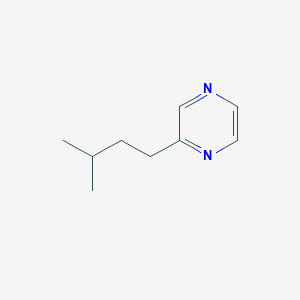

2-(3-Methylbutyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(2)3-4-9-7-10-5-6-11-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKAUWPPPOYQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Chemistry and Advanced Characterization of 2 3 Methylbutyl Pyrazine and Analogs

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly when coupled with mass spectrometry, stand as the cornerstone for the analysis of alkylpyrazines. These techniques offer the high resolution and sensitivity required to differentiate between structurally similar compounds within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylpyrazine Analysis

Gas chromatography-mass spectrometry (GC-MS) is the most widely utilized analytical technique for the characterization of alkylpyrazines, including 2-(3-Methylbutyl)pyrazine. nih.govresearchgate.netresearchgate.net This powerful combination allows for the separation of volatile compounds based on their physicochemical properties as they interact with a stationary phase within a capillary column, followed by their ionization and detection based on their mass-to-charge ratio. The resulting mass spectra provide a molecular fingerprint that can be used for identification.

A significant challenge in the analysis of alkylpyrazines is the high degree of similarity in the mass spectra of positional isomers. nih.govresearchgate.netresearchgate.net Electron ionization (EI), the most common ionization technique in GC-MS, can produce fragmentation patterns that are nearly indistinguishable for isomers of alkylpyrazines. worktribe.com This makes the unambiguous identification of a specific isomer based solely on its mass spectrum practically unfeasible and can lead to misidentifications in published literature. researchgate.netresearchgate.netresearchgate.net For instance, the mass spectra of different branched-chain alkylpyrazines often exhibit similar fragmentation pathways, making it difficult to pinpoint the exact substitution pattern on the pyrazine (B50134) ring.

To overcome the limitations of mass spectrometry in distinguishing between isomers, analytical chemists frequently rely on gas chromatographic retention indices (RIs). nih.govresearchgate.netresearchgate.net Retention indices provide a standardized measure of a compound's retention time relative to a series of n-alkanes. By comparing the experimentally determined RI of an unknown pyrazine with values from established databases, a more confident identification can be achieved. nih.govnist.gov The use of RIs, in conjunction with mass spectral data, provides a powerful tool for the unambiguous identification of isomers, which is often difficult to achieve with mass spectra alone. nist.gov

The following table presents a selection of retention indices for various alkylpyrazines on different GC columns, illustrating the utility of this parameter in distinguishing between isomers.

| Compound | DB-1 RI | ZB-5MS RI | DB-WAXplus RI |

| 2-Methyl-3-isobutylpyrazine | 1209 | 1215 | 1589 |

| 2-Methyl-6-isobutylpyrazine | 1198 | 1204 | 1561 |

| 2,5-Dimethyl-3-isobutylpyrazine | 1245 | 1252 | 1608 |

| This compound | Data not available | Data not available | Data not available |

Data sourced from a study on fifty-six alkylpyrazines. nih.gov Note that specific data for this compound was not available in the cited source.

The choice of the gas chromatographic stationary phase is a critical parameter that significantly influences the separation of alkylpyrazine isomers. restek.com Different stationary phases exhibit varying polarities and selectivities, which affect the retention times of analytes. restek.com

Commonly used stationary phases for alkylpyrazine analysis include:

DB-1: A non-polar phase made of 100% dimethylpolysiloxane. nih.govresearchgate.net

ZB-5MS: A low-polarity phase composed of 5% phenyl and 95% dimethylpolysiloxane, often favored for its inertness and low bleed characteristics, making it suitable for mass spectrometry applications. nih.govcloudfront.net

DB-WAXplus: A polar phase based on polyethylene (B3416737) glycol (PEG), which provides different selectivity compared to non-polar phases and can be particularly useful for separating more polar compounds. nih.govphenomenex.com

Research has demonstrated that polar columns generally provide greater differentiation in the retention indices of substitutional isomers compared to non-polar columns. worktribe.com A comprehensive study evaluated the retention indices of fifty-six alkylpyrazines on DB-1, ZB-5MS, DB-624, and ZB-WAXplus stationary phases, highlighting the importance of selecting the appropriate column for a given analytical challenge. nih.gov

The table below provides an overview of common GC stationary phases and their properties.

| Stationary Phase | Polarity | Composition | Key Features |

| DB-1 | Non-polar | 100% Dimethylpolysiloxane | General purpose, good for a wide range of compounds. |

| ZB-5MS | Low-polarity | 5% Phenyl / 95% Dimethylpolysiloxane | Low bleed, inert, ideal for MS (B15284909) applications. |

| DB-WAXplus | Polar | Polyethylene Glycol (PEG) | Good for polar compounds, offers different selectivity. |

Headspace-Solid Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique for the extraction of volatile and semi-volatile compounds, including alkylpyrazines, from various matrices. nih.govd-nb.info This method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace above a sample. d-nb.info The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For pyrazine analysis, fibers with coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective. d-nb.infonih.gov Optimization of these parameters is crucial for achieving maximum sensitivity and reproducibility. nih.gov For instance, in the analysis of pyrazines in yeast extract, a DVB/CAR/PDMS fiber demonstrated the highest extraction efficiency. nih.gov

While electron ionization (EI) is the standard, chemical ionization (CI) offers a softer ionization technique that can be advantageous for the analysis of certain compounds. gcms.cz In CI, a reagent gas, such as methane (B114726) or isobutane, is introduced into the ion source. gcms.czmdpi.com This leads to the formation of reagent gas ions, which then react with the analyte molecules through proton transfer or adduction. This process typically results in less fragmentation and a more abundant protonated molecule ([M+H]+) or adduct ion. gcms.cz

This enhanced molecular ion signal can be particularly useful for confirming the molecular weight of an unknown compound, especially when the molecular ion is weak or absent in the EI spectrum. gcms.cz The use of mixed reagent gases, such as 5% methylamine (B109427) in methane, has been shown to significantly reduce fragmentation and dramatically increase the intensity of the [M+H]+ and adduct ions for certain classes of compounds. gcms.cz This can be a valuable tool for enhancing the signal intensity and aiding in the structural elucidation of pyrazines.

Stable Isotope Dilution Analysis (SIDA-GC-MS) for Quantification

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard method for the accurate quantification of volatile and semi-volatile compounds, including alkylpyrazines like this compound. This technique is renowned for its high precision and accuracy, as it effectively mitigates matrix effects and compensates for analyte losses during sample preparation and injection.

The core principle of SIDA involves the addition of a known quantity of a stable isotope-labeled analog of the target analyte (e.g., deuterium-labeled this compound) to the sample at the earliest stage of analysis. This isotopically labeled compound serves as an internal standard. Because the labeled standard is chemically identical to the native analyte, it exhibits the same behavior throughout extraction, derivatization, and chromatographic separation.

During GC-MS analysis, the analyte and its labeled internal standard are separated chromatographically and then detected by the mass spectrometer. Although they often co-elute, they are easily distinguished by their mass-to-charge (m/z) ratios. Quantification is achieved by measuring the ratio of the response of the native analyte to that of the labeled internal standard. This ratio is then used to calculate the concentration of the native analyte in the original sample based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Research has demonstrated the successful application of SIDA-GC-MS for the quantification of various alkylpyrazines in complex matrices such as coffee, chocolate, and electronic cigarette liquids. researchgate.netnih.govchromatographyonline.comhilarispublisher.complos.org For instance, a SIDA-GC-MS method was developed for the quantitative analysis of twelve alkylpyrazines in coffee, highlighting the method's accuracy and the superiority of water as an extraction solvent over dichloromethane. researchgate.netchromatographyonline.comhilarispublisher.com The use of deuterated or ¹³C-labeled internal standards is crucial for the success of the assay. mobt3ath.com This approach has been shown to provide high repeatability and sensitivity, making it suitable for trace-level quantification. nih.gov

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

For exceedingly complex samples containing a multitude of volatile compounds, one-dimensional gas chromatography may not provide sufficient resolving power, leading to co-elution of analytes. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers a powerful solution to this challenge. birmingham.ac.uk

GCxGC employs two different capillary columns connected in series via a modulator. The first dimension column typically separates compounds based on their boiling points, while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity. plos.org The modulator traps small, sequential fractions of the effluent from the first column and then periodically injects them onto the second column. This process creates a highly structured two-dimensional chromatogram where chemically related compounds often appear in distinct patterns. birmingham.ac.uk

The coupling of GCxGC with TOFMS is particularly advantageous. TOFMS detectors offer high-speed data acquisition, which is essential to capture the very narrow peaks (often <100 ms wide) generated in the second dimension. chromatographyonline.com Furthermore, TOFMS provides full-spectrum data for all detected peaks, aiding in the identification of unknown compounds through library searching and analysis of mass fragmentation patterns. azom.com The combination of enhanced chromatographic resolution from GCxGC and the high-quality mass spectral data from TOFMS results in a significant increase in peak capacity and sensitivity compared to conventional GC-MS. plos.orgazom.com

Studies have shown that GCxGC-TOFMS is superior for the analysis of complex volatile profiles in food and other matrices, allowing for better discrimination of substituted pyrazines and lower limits of quantitation. worktribe.comresearchgate.net This technique has been successfully used to analyze hundreds of volatile organic compounds (VOCs) in complex samples, revealing components that would be obscured in a one-dimensional analysis. plos.orggcms.cz For example, its application to the analysis of cocoa volatiles demonstrated its ability to delineate 595 detectable analytes, providing a comprehensive fingerprint of the sample's quality. chromatographyonline.com

Spectroscopic Characterization of Pyrazine Derivatives

Beyond quantification, the unambiguous identification and structural elucidation of pyrazine derivatives rely on various spectroscopic techniques. NMR, IR, and LC-MS each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. jchps.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the carbon framework and the placement of substituents on the pyrazine ring.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The number of signals indicates the number of non-equivalent carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. slideshare.netlibretexts.org COSY spectra reveal which protons are coupled to each other (typically through two or three bonds), helping to establish connectivity within spin systems. HMBC spectra show correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for connecting different fragments of the molecule and for positioning substituents on the pyrazine ring. The complete assignment of ¹H and ¹³C NMR data is essential for the unambiguous identification of novel or synthesized pyrazine derivatives. nih.gov

Table 1: Example ¹H and ¹³C NMR Data for a Pyrazine Derivative (Note: This is an illustrative example for a related compound, 3-methyl-2-phenylpyridine, as detailed public data for this compound is limited. The principles of interpretation remain the same.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H4 | 8.56 | d | 149.8 |

| Pyridine-H5 | 7.20 | dd | 122.7 |

| Pyridine-H6 | 7.60 | d | 136.9 |

| Phenyl-H | 7.58 - 7.38 | m | 128.5, 129.0, 138.8 |

| Methyl-H | 2.38 | s | 18.9 |

| Data adapted from a study on pyridine (B92270) synthesis. rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending).

The IR spectrum of a pyrazine derivative provides a characteristic fingerprint. Specific regions of the spectrum are indicative of particular structural features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the alkyl side chain (like the 3-methylbutyl group) is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine ring are found in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the ring C-H bonds provide further structural information and are typically observed at lower frequencies.

In studies of pyrazine-2-carboxylic acid derivatives, characteristic absorption bands for amide groups (N-H stretch around 3300 cm⁻¹, C=O stretch around 1670 cm⁻¹) and carboxylic acids (broad O-H stretch, C=O stretch around 1715-1732 cm⁻¹) were identified, demonstrating the utility of IR in confirming chemical transformations. hilarispublisher.com The analysis of IR spectra of pyrazine and its N-oxide derivatives has shown that characteristic N-O stretching frequencies appear in the 1250-1350 cm⁻¹ region. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Pyrazine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| C=N, C=C Ring Stretch | 1600 - 1400 | Variable |

| C-N Stretch | 1350 - 1240 | Medium-Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Data compiled from general spectroscopic principles and studies on pyrazine derivatives. researchgate.nethilarispublisher.comrsc.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the traditional workhorse for volatile pyrazine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful complementary or alternative technique, particularly for less volatile or thermally labile pyrazine derivatives. worktribe.com Recent advancements, such as Ultra-Performance Liquid Chromatography (UPLC), offer higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

In a typical LC-MS method for pyrazine analysis, separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, often consisting of water and acetonitrile (B52724) with a modifier like formic acid to improve ionization. nih.govwalshmedicalmedia.com

Following chromatographic separation, the analytes are introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and sensitive quantification. In MS/MS, the parent ion of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and is widely used for quantitative analysis in complex matrices. nih.gov

A UPLC-MS/MS method was successfully developed for the direct injection and determination of 16 pyrazines in soy sauce aroma type Baijiu, demonstrating excellent sensitivity with low limits of detection and quantification. nih.gov LC-MS is also instrumental in studying the degradation products of pyrazine-containing compounds, where it can be used alongside NMR for full structural characterization. nih.gov

Chemical Reactivity and Derivatization of Pyrazine Core Structure

Reaction Pathways of Alkylpyrazines

Alkyl-substituted pyrazines undergo a variety of reactions at both the heterocyclic ring and the alkyl side chains. These transformations are crucial for creating diverse derivatives with applications ranging from flavor chemistry to materials science. mdpi.com The reactivity is often influenced by the position of the alkyl group and the specific reaction conditions employed.

The oxidation of alkylpyrazines can proceed at either the nitrogen atoms of the pyrazine (B50134) ring or at the alkyl side chain. The electron-deficient nature of the pyrazine ring makes it generally resistant to oxidation, but the nitrogen atoms can be oxidized to form pyrazine N-oxides, which are important synthetic intermediates. thieme-connect.deresearchgate.net

Oxidation of the alkyl side chain is another significant pathway. For example, the oxidation of 2,3-dialkylpyrazines using sodium dichromate in acetic acid can convert an alkyl group into an acyl group. acs.org This method provides a direct, one-step synthesis of acylpyrazines from the corresponding alkylpyrazines. acs.orggoogle.com The yield of these reactions can be dependent on the substitution pattern of the pyrazine ring. acs.org For instance, the oxidation of 2-ethyl-3-methylpyrazine (B101031) yields 2-acetyl-3-methylpyrazine (B1328917) effectively. acs.org

Table 1: Examples of Alkylpyrazine Oxidation

| Starting Alkylpyrazine | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Ethyl-3-methylpyrazine | Sodium dichromate/Acetic acid | 2-Acetyl-3-methylpyrazine | acs.org |

| 2,3-Diethylpyrazine | Sodium dichromate/Acetic acid | 2-Acetyl-3-ethylpyrazine | acs.orggoogle.com |

Metabolically, alkylpyrazines can also undergo side-chain oxidation. In biological systems, 2-methylpyrazine (B48319) is metabolized to pyrazine-2-carboxylic acid. inchem.orgmdpi.com This biotransformation highlights the susceptibility of the alkyl group to oxidative processes.

The reduction of the pyrazine ring leads to the formation of dihydropyrazines and ultimately piperazines. doi.org Dihydropyrazines are often encountered as intermediates in the synthesis and biosynthesis of pyrazines. nih.gov For example, in the formation of 2,5-dimethylpyrazine (B89654) by Bacillus subtilis, 3,6-dihydro-2,5-dimethylpyrazine is a proposed intermediate that spontaneously converts to the final aromatic pyrazine. nih.gov The controlled reduction of the pyrazine nucleus can be synthetically useful, though the aromatic stability of the ring requires specific reducing agents. Treatment of ketoamides with ammonia (B1221849) can yield a dihydropyrazine (B8608421), which subsequently affords a pyrazinone through air oxidation. nih.gov

The pyrazine ring is characterized by its low electron density, which makes it highly resistant to common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation on the carbon atoms. thieme-connect.de The presence of two deactivating nitrogen atoms, which become protonated in acidic media, further deactivates the ring. thieme-connect.de Consequently, electrophilic attack occurs preferentially at the nitrogen atoms. dalalinstitute.com This reaction, an SE2 (Substitution Electrophilic Bimolecular) type, involves the nitrogen's lone pair of electrons attacking an electrophile. However, successful electrophilic substitution on the ring carbons typically requires the presence of activating, electron-donating groups or the initial formation of a pyrazine N-oxide to increase the ring's reactivity. thieme-connect.de

Role as Building Blocks in Organic Synthesis

Alkylpyrazines like 2-(3-Methylbutyl)pyrazine serve as versatile starting materials or scaffolds in organic synthesis. Their inherent structure can be modified to create a wide array of more complex molecules for various applications.

The pyrazine scaffold is a fundamental component in the synthesis of more elaborate heterocyclic systems. researchgate.net Pyrazinones, which can be synthesized from amino acid amides and dicarbonyl compounds, are particularly valuable building blocks. nih.govrsc.org These pyrazinone structures are central to numerous natural products and are used in medicinal chemistry to prepare pharmacologically active derivatives. nih.govrsc.orgresearchgate.net For example, deoxyaspergillic acid (3,6-diisobutyl-2(1H)-pyrazinone) can be synthesized from the condensation of a ketoimine with leucinamide. nih.gov The pyrazine ring's dinitrile derivatives are also reactive intermediates, capable of reacting with various nucleophiles to produce a diverse range of substituted pyrazines. mdpi.com

A key synthetic application of alkylpyrazines is their conversion into pyrazine-2-carboxylic acid derivatives. This transformation is typically achieved through the oxidation of a side-chain alkyl group. asm.orginchem.org For instance, 2,5-dimethylpyrazine can be oxidized to form 5-methylpyrazine-2-carboxylic acid, which serves as an intermediate in the synthesis of other valuable compounds. asm.org These carboxylic acid derivatives are important synthons for creating a variety of amides and esters. Novel pyrazine-2-carboxylic acid derivatives have been synthesized by coupling substituted pyrazine-2-carboxylic acids with piperazines, demonstrating their utility in creating new chemical entities with potential biological activities. rjpbcs.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C9H14N2 |

| 2,3-Dialkylpyrazines | Variable |

| 2-Acyl-3-alkylpyrazines | Variable |

| 2-Acetyl-3-ethylpyrazine | C8H10N2O |

| 2-Acetyl-3-methylpyrazine | C7H8N2O |

| 2-Ethyl-3-methylpyrazine | C7H10N2 |

| 2-Methylpyrazine | C5H6N2 |

| 2,3-Diethylpyrazine | C8H12N2 |

| 2,5-Dimethylpyrazine | C6H8N2 |

| 3,6-Dihydro-2,5-dimethylpyrazine | C6H10N2 |

| 5-Methylpyrazine-2-carboxylic acid | C6H6N2O2 |

| Deoxyaspergillic acid | C12H20N2O |

| Dihydropyrazine | C4H6N2 |

| Piperazine | C4H10N2 |

| Pyrazine | C4H4N2 |

| Pyrazine N-oxide | C4H4N2O |

| Pyrazine-2-carboxylic acid | C5H4N2O2 |

| Pyrazinone | C4H4N2O |

Use of N-oxide Intermediates in Complex Pyrazine Synthesis

The formation of N-oxides is a pivotal strategy in the functionalization and synthesis of complex pyrazine derivatives. The introduction of an N-oxide group fundamentally alters the electronic properties of the pyrazine ring, enhancing its reactivity and enabling transformations that are otherwise challenging to achieve. wikipedia.org This approach has proven invaluable for creating substituted pyrazines with significant biological or industrial applications. nih.govresearchgate.net

Activation of the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle. researchgate.net The introduction of an oxygen atom onto one of the nitrogen atoms to form a pyrazine N-oxide further modifies this electronic landscape. This N-oxidation makes the pyrazine core more susceptible to both electrophilic and nucleophilic substitution reactions, typically at the carbon atoms adjacent (alpha) and opposite (gamma) to the N-oxide group. wikipedia.org For instance, the N-oxide functionality facilitates the introduction of various substituents by activating the ring for subsequent reactions. wikipedia.orgpsu.edu

Formation and Key Reactions of Pyrazine N-oxides

Pyrazine N-oxides are typically prepared by the direct oxidation of the parent pyrazine. A common and effective oxidizing agent for this transformation is trifluoroperacetic acid. psu.edursc.org Depending on the reaction conditions and the stoichiometry of the oxidizing agent, either mono-N-oxides or di-N-oxides can be selectively formed. psu.edursc.org The stability of these N-oxides can be sensitive to factors like light and protic solvents. psu.edu

Once formed, the N-oxide intermediates can undergo a variety of synthetic transformations. These reactions are instrumental in building molecular complexity.

Chlorination: The activated pyrazine N-oxide ring can be readily chlorinated. Reagents like phosphorus oxychloride can be used to introduce chlorine atoms, which then serve as versatile leaving groups for further nucleophilic substitution reactions. wikipedia.orgrsc.org

Hydrolysis: The chlorine atoms introduced onto the pyrazine ring can be hydrolyzed under acidic or basic conditions to yield hydroxypyrazines. rsc.org

Alkoxylation: Both chlorine atoms in a dichloropyrazine di-N-oxide can be displaced by alkoxide ions, allowing for the synthesis of dialkoxypyrazine derivatives. rsc.org

Rearrangements: Pyrazine N-oxides can undergo rearrangements, such as the Boekelheide rearrangement, to install functional groups onto side chains. This is particularly useful for introducing hydroxymethyl groups. nih.gov

Biosynthesis: Nature also utilizes N-oxide intermediates. In some microorganisms like Pseudomonas, pyrazine N-oxides are synthesized via enzymatic pathways involving nonribosomal peptide synthetases (NRPS) and diiron N-oxygenases. nih.gov

The following table summarizes key reactions involving pyrazine N-oxide intermediates:

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| N-Oxidation | Trifluoroperacetic acid | Pyrazine N-oxide / di-N-oxide | psu.edu, rsc.org |

| Chlorination | Phosphorus oxychloride (POCl₃) | Chloropyrazine | rsc.org, wikipedia.org |

| Hydrolysis | Acid or Base | Hydroxypyrazine | rsc.org |

| Boekelheide Rearrangement | Acetic Anhydride (Ac₂O), then hydrolysis | Hydroxymethyl-substituted pyrazine | nih.gov |

| Alkoxylation | Alkoxide ions (e.g., NaOR) | Alkoxypyrazine | rsc.org |

Case Study: Synthesis of a Wasp Pheromone

A compelling example of the utility of N-oxide intermediates is the total synthesis of 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, a pheromone of the female wasp Zaspilothynnus nigripes. nih.govcurtin.edu.au This synthesis elegantly demonstrates how N-oxides facilitate strategic functionalization of the pyrazine core. nih.gov

The synthetic route, reported by Barrow et al., employs a five-step sequence that hinges on the strategic use of an N-oxide intermediate to install a chlorine atom at the 2-position of the pyrazine ring. This chlorine atom is then leveraged in a subsequent cross-coupling reaction. The synthesis culminates in a Boekelheide rearrangement, which uses the N-oxide functionality to introduce the required hydroxymethyl group at the final stage of the synthesis. nih.gov This instructive route highlights the synthetic power of N-oxides in accessing complex, biologically active pyrazine molecules. nih.gov

Structural Relationships and Comparative Studies of Alkylpyrazines

Comparative Analysis of Structural Features in Pyrazine (B50134) Derivatives

The structure of a pyrazine derivative, particularly the nature of its alkyl substituents, is a primary determinant of its properties. Variations in the length and branching of these alkyl chains, as well as their position on the pyrazine ring, lead to significant differences in their chemical and sensory characteristics.

Impact of Alkyl Chain Length and Branching on Molecular Properties

The length and branching of alkyl chains attached to the pyrazine ring have a profound effect on the molecule's physical and chemical properties.

Volatility and Hydrophobicity: As the length of the alkyl chain increases, the hydrophobicity of the pyrazine derivative also increases. This is evident when comparing shorter-chain pyrazines like ethylpyrazine with longer-chain counterparts such as butylpyrazine. The increased hydrophobicity can influence the compound's solubility and how it interacts with different food matrices.

Melting Point: The length of the alkyl substituent can drastically affect the melting point of pyrazine dyes. For instance, in a series of 2,5-diamino-3,6-dicyanopyrazine derivatives, melting points decreased significantly as the alkyl chain length increased from methyl to butyl. nii.ac.jp However, with even longer alkyl chains (beyond octyl), the melting point began to increase again, a trend observed in other liquid dyes as well. nii.ac.jp

Luminescent Properties: In studies of bis(benzofuro)[2,3-b:2′,3′-e]pyrazines (BBFPz), the length and branching of alkyl chains were found to tune the mechanochromic luminescent properties of the crystals. rsc.orgrsc.org While the luminescent properties were similar in a solution state, they varied distinctly in the crystalline state depending on the alkyl chain. rsc.orgrsc.org For example, crystals with linear alkyl groups like n-propyl and n-butyl did not exhibit significant mechanochromic luminescence. rsc.org

Biological Activity: Research on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has shown a strong correlation between the lipophilicity conferred by alkyl chains and biological activity, such as the inhibition of photosynthetic electron transport (PET). mdpi.com Longer alkyl chains in the 3-(alkylamino) substituent were more effective for PET inhibition. mdpi.com Similarly, for antimycobacterial activity, a longer alkyl chain at the 3-(alkylamino) position was found to be more favorable at comparable lipophilicity. mdpi.com

Table 1: Impact of Alkyl Chain Characteristics on Pyrazine Properties

| Property | Effect of Increasing Alkyl Chain Length | Effect of Alkyl Chain Branching | Example |

|---|---|---|---|

| Volatility | Generally decreases | Can alter volatility compared to linear isomers | Longer chains increase hydrophobicity and can affect volatility differences. |

| Melting Point | Initially decreases, then may increase with very long chains. nii.ac.jp | Can disrupt crystal packing, often lowering the melting point. | The melting points of 2,5-diamino-3,6-dicyanopyrazine dyes decrease from methyl to butyl substituents. nii.ac.jp |

| Luminescence | Can tune mechanochromic luminescence in the crystalline state. rsc.orgrsc.org | Branching pattern influences the type of crystal packing and luminescent behavior. rsc.org | Linear alkyl groups in some benzofuran-fused pyrazines showed no mechanochromic luminescence. rsc.org |

| Biological Activity | Increased lipophilicity can enhance certain biological activities. mdpi.com | Can influence binding to biological targets. | Longer alkyl chains in N-alkyl-3-(alkylamino)pyrazine-2-carboxamides favor PET inhibition. mdpi.com |

Influence of Substituent Position on Reactivity and Formation

The specific placement of alkyl groups on the pyrazine ring significantly influences the molecule's reactivity and the pathways through which it is formed.

The substitution pattern on the pyrazine ring can affect the electronic properties and, consequently, the reactivity of the molecule. For instance, in the context of D–A–D (donor-acceptor-donor) type compounds, the position of substituents on the pyrazine acceptor can influence the charge transfer characteristics. nih.gov

The formation of specific isomers of alkylpyrazines during chemical reactions, such as the Maillard reaction, is highly dependent on the precursors and reaction conditions. researchgate.netnih.govmdpi.combaristahustle.com For example, the reaction of cellulosic-derived sugars with ammonium (B1175870) hydroxide (B78521) and specific amino acids at elevated temperatures can lead to the synthesis of 2-isoamyl-6-methylpyrazine. The use of different amino acids as nitrogen sources can lead to the formation of different branched-chain pyrazines. google.comresearchgate.net

In the synthesis of 1,2,4-triazolo[4,3-a]pyrazines, the position of the leaving group and the nature of the incoming nucleophile can lead to either ipso- or tele-substitution, resulting in different isomers. acs.org Electron-donating groups on a phenyl substituent at the 3-position of the triazolopyrazine core were found to promote tele-substitution. acs.org

Furthermore, the position of substituents can impact the biological activity of pyrazine derivatives. Studies on herbicidal 2,3-dicyano-5-substituted pyrazines have shown that the activity is parabolically related to the hydrophobic substituent parameter at the 5-position of the pyrazine ring. tandfonline.com

Table 2: Influence of Substituent Position on Pyrazine Characteristics

| Characteristic | Influence of Substituent Position | Example |

|---|---|---|

| Reactivity | Affects electronic properties and susceptibility to nucleophilic or electrophilic attack. | In 1,2,4-triazolo[4,3-a]pyrazines, the position of the leaving group influences the ratio of ipso- to tele-substituted products. acs.org |

| Formation | Dictates the specific isomers formed during synthesis. | The use of isoleucine as a nitrogen source increases the concentration of 2,5-dimethyl-3-(2-methylbutyl) pyrazine and 2,5-dimethyl-3-(3-methylbutyl) pyrazine. google.com |

| Biological Activity | The position of functional groups is critical for interaction with biological targets. | The herbicidal activity of 2,3-dicyano-5-substituted pyrazines is dependent on the substituent at the 5-position. tandfonline.com |

| Spectroscopic Properties | Affects the chemical shifts in NMR spectra and fragmentation patterns in mass spectrometry. | The hydrogen atoms on the pyrazine ring of 5-substituted and 8-substituted 1,2,4-triazolo[4,3-a]pyrazines show distinct signals in ¹H NMR spectra. acs.org |

Computational Chemistry Approaches for Pyrazine Structure and Reactivity

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of pyrazine derivatives at the molecular level. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies offer insights that complement experimental findings.

DFT calculations are widely used to optimize the geometry of pyrazine derivatives and to compute various electronic properties. brieflands.comsemanticscholar.org These calculations can predict molecular surface electrostatic potentials, which are useful for understanding intermolecular interactions and identifying features related to biological activity. brieflands.com For example, DFT has been used to study the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids. brieflands.com The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide information about the charge transfer within the molecule. rsc.orgrsc.org

QSAR models are employed to establish mathematical relationships between the chemical structure of pyrazine derivatives and their biological activities. brieflands.comnih.gov These models can identify key molecular descriptors, such as steric parameters and net atomic charges, that correlate with inhibitory potency. nih.gov For instance, a QSAR study on 1,3-disubstituted imidazole[1,5-α]pyrazine derivatives as inhibitors of the IGF-1 receptor showed that inhibitory potency is correlated with molar volume and the net charges on specific atoms of the pharmacophore. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of pyrazine derivatives and their interactions with biological macromolecules, such as receptors. nih.gov Docking studies, often followed by MD simulations, can predict the binding modes of pyrazine ligands to their target proteins and identify important intermolecular interactions like hydrogen bonds. nih.gov

Table 3: Computational Methods in Pyrazine Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculations. brieflands.comsemanticscholar.org | Molecular surface electrostatic potential, HOMO-LUMO energy gaps, vibrational frequencies. brieflands.comrsc.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. brieflands.comnih.gov | Identification of key molecular descriptors influencing activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their interactions. nih.gov | Understanding ligand-receptor binding stability and intermolecular forces. nih.gov |

| Docking | Predicting the binding orientation of ligands to a target molecule. nih.gov | Identification of important residues involved in binding and potential hydrogen bond interactions. nih.gov |

Ecological and Biological Roles of Methylbutylpyrazine Derivatives

Semiochemical Activity in Insect Communication

In the intricate world of insect communication, pyrazine (B50134) derivatives are key players, functioning as pheromones that elicit specific and often dramatic behavioral responses. tugraz.atresearchgate.net They are particularly prominent as alarm signals in social insects and as attractants in complex pollination systems. semanticscholar.orgmdpi.com

Pyrazines are a major group of pheromonal compounds found in the mandibular glands and venom reservoirs of ants. mdpi.com While those from the poison gland often serve as trail markers, pyrazines originating from the mandibular glands typically function as alarm pheromones, alerting colony members to imminent threats. mdpi.com This chemical alarm system is widespread, with numerous dimethylalkylpyrazine derivatives having been identified in the mandibular gland secretions of various ant species across subfamilies like Ponerinae and Myrmicinae. mdpi.com

The identification of specific methylbutylpyrazine isomers as alarm pheromones has been a subject of detailed chemical investigation. Initially, 2,5-dimethyl-3-(3-methylbutyl)pyrazine (B90737) was incorrectly identified as the mandibular alarm pheromone of the little fire ant, Wasmannia auropunctata. umn.edu Subsequent analysis using gas chromatography-mass spectrometry (GC/MS) corrected this identification to its regioisomer, 2,5-dimethyl-3-(2-methylbutyl)pyrazine (B1199230). umn.edu This structure was definitively confirmed through comparison with a synthetically created version of the compound. umn.edu

Further analysis of W. auropunctata extracts revealed the presence of an additional alkylpyrazine, identified as 3-methyl-2-(2-methylbutyl)pyrazine, though it was found only in trace amounts compared to the major component. umn.eduhawaii.gov Interestingly, both 2,5-dimethyl-3-(2-methylbutyl)pyrazine and 2,5-dimethyl-3-(3-methylbutyl)pyrazine have also been identified in the defensive spray of the leaf insect Phyllium westwoodii. nih.gov The compound 2,5-dimethyl-3-isopentylpyrazine, another name for 2,5-dimethyl-3-(3-methylbutyl)pyrazine, is known to trigger escape behaviors in the ant species Hyponera opacior and Ponera pennsylvanica. semanticscholar.org

| Compound Name | Alternative Name | Insect Species | Function | Reference |

|---|---|---|---|---|

| 2,5-dimethyl-3-(2-methylbutyl)pyrazine | 2-MeBu-diMePy | Wasmannia auropunctata (Little Fire Ant) | Major alarm pheromone | umn.edu |

| 3-methyl-2-(2-methylbutyl)pyrazine | 2-MeBu-MePy | Wasmannia auropunctata (Little Fire Ant) | Minor alarm pheromone component | umn.edu |

| 2,5-dimethyl-3-(3-methylbutyl)pyrazine | 2,5-dimethyl-3-isopentylpyrazine | Phyllium westwoodii (Leaf Insect) | Defensive spray component | nih.gov |

| 2,5-dimethyl-3-isopentylpyrazine | 2,5-dimethyl-3-(3-methylbutyl)pyrazine | Hyponera opacior, Ponera pennsylvanica (Ants) | Elicits escape behavior | semanticscholar.org |

The biological activity of these pyrazine pheromones has been extensively studied using electroantennography (EAG) and field bioassays. EAG studies, which measure the electrical response of an insect's antenna to a volatile compound, have shown that pyrazines can be detected by a wide array of insects. For instance, a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) (EDP), the alarm pheromone of the red imported fire ant, elicited significant EAG responses not only from fire ants but also from numerous other insect species, including other ants, honeybees, beetles, and flies. nih.govresearchgate.netnih.gov This suggests that some alkylpyrazines may activate broadly tuned olfactory receptors across different insect orders. nih.govnih.gov

Field bioassays with the little fire ant, Wasmannia auropunctata, have confirmed the behavioral effects of its alarm pheromone components. Both 2,5-dimethyl-3-(2-methylbutyl)pyrazine and 3-methyl-2-(2-methylbutyl)pyrazine were found to attract and arrest ants in their natural habitat. hawaii.govusda.govemu.edu In dose-response assays, a 1 mg lure of 2,5-dimethyl-3-(2-methylbutyl)pyrazine elicited the maximum response from worker ants, and this lure remained attractive for up to eight days under field conditions. hawaii.govusda.govemu.edu However, when the two pyrazine components were tested together in blends, they did not produce a synergistic effect, meaning the combined effect was not greater than the sum of their individual effects. usda.govemu.edu

Further research into the stereochemistry of these chiral molecules revealed that W. auropunctata workers are preferentially attracted to the (S)-enantiomers of both 2,5-dimethyl-3-(2-methylbutyl)pyrazine and 3-methyl-2-(2-methylbutyl)pyrazine over racemic mixtures. nih.gov

| Pheromone Component | Observed Behavior | Key Finding | Reference |

|---|---|---|---|

| 2,5-dimethyl-3-(2-methylbutyl)pyrazine | Attraction and Arrestment | Maximal response at 1 mg dose; attractive for 8 days. | hawaii.govusda.govemu.edu |

| 3-methyl-2-(2-methylbutyl)pyrazine | Attraction and Arrestment | Active in field conditions. | usda.govemu.edu |

| Blends of both pyrazines | Attraction and Arrestment | No synergistic effects observed. | usda.govemu.edu |

| (S)-enantiomers of both pyrazines | Preferential Attraction | Ants are more attracted to the specific (S)-stereoisomer. | nih.gov |

The minute quantities of pheromones naturally produced by insects make their structural elucidation by methods like nuclear magnetic resonance (NMR) very difficult. rsc.org Therefore, the chemical synthesis of reference compounds is essential to confirm the proposed structures of natural pheromones. rsc.org The definitive identification of 2,5-dimethyl-3-(2-methylbutyl)pyrazine as the correct alarm pheromone for W. auropunctata was achieved by comparing the natural extract to a synthetic standard. umn.edu

The synthesis of specific stereoisomers has also been crucial for understanding their biological activity. The enantiomers of the W. auropunctata alarm pheromones were synthesized using (S)-2-methylbutan-1-ol and kinetically resolved (R)-2-methylbutan-1-ol as starting materials. nih.gov Subsequent analysis of the natural pheromone produced by the ants using a chiral chromatography column confirmed that they exclusively produce the (S)-enantiomers of both 2,5-dimethyl-3-(2-methylbutyl)pyrazine and 3-methyl-2-(2-methylbutyl)pyrazine. nih.gov

Beyond alarm signaling, pyrazines play a fascinating role in the pollination of certain plants, particularly in sexually deceptive orchids. nih.govcurtin.edu.aunih.gov These orchids have evolved to produce floral volatiles that mimic the sex pheromones of specific female insects, thereby luring males to the flower to attempt copulation, during which pollination occurs. nih.govcurtin.edu.auresearchgate.net

A remarkable example is the interaction between the hammer orchid Drakaea glyptodon and its pollinator, the male thynnine wasp Zaspilothynnus trilobatus. nih.govresearchgate.net The orchid emits a blend of three alkylpyrazines and one novel hydroxymethyl pyrazine that are identical to the components of the female wasp's sex pheromone, effectively deceiving the male wasp into pollinating the flower. nih.govcurtin.edu.auresearchgate.net Similarly, the endangered orchid Drakaea micrantha employs a blend of two specific hydroxymethylpyrazines along with a novel lactone compound to attract its wasp pollinator. uwa.edu.au The warty hammer orchid, Drakaea livida, utilizes a different set of pyrazines, including tetrasubstituted hydroxymethyl and ester derivatives like (2,5-dimethylpyrazin-3-yl)methyl 3-methylbutanoate, to attract its specific pollinator from the wasp genus Catocheilus. acs.org

| Orchid Species | Pollinator Species | Pyrazine Semiochemicals Involved | Reference |

|---|---|---|---|

| Drakaea glyptodon | Zaspilothynnus trilobatus (Thynnine Wasp) | Blend of three alkylpyrazines and one hydroxymethyl pyrazine | nih.govcurtin.edu.auresearchgate.net |

| Drakaea livida | Catocheilus sp. (Thynnine Wasp) | Tetrasubstituted pyrazines (hydroxymethyl and ester derivatives) | acs.org |

| Drakaea micrantha | Zeleboria sp. (Thynnine Wasp) | Blend of two hydroxymethylpyrazines and a drakolide | uwa.edu.au |

Pyrazines as Alarm Pheromones in Hymenoptera (e.g., Ants, Wasps)

Microbial Production and Metabolism in Ecological Contexts

Pyrazines are not synthesized exclusively by plants and animals; they are also common metabolites of microorganisms. nih.govresearchgate.net Various bacteria and fungi are capable of both producing and degrading these compounds. nih.govresearchgate.net The biosynthesis of pyrazines has been reported in several bacterial genera, including Bacillus, Pseudomonas, Paenibacillus, and Streptomyces. researchgate.net For example, Bacillus cereus is known to produce metabolites such as methylpyrazine and 2,5-dimethylpyrazine (B89654). tugraz.at

The microbial production of pyrazines has significant ecological implications, particularly in the context of insect-microbe symbioses. There is growing evidence that symbiotic microorganisms are directly responsible for producing pheromones for their insect hosts. biorxiv.org In the oriental fruit fly, Bactrocera dorsalis, it has been demonstrated that symbiotic Bacillus species residing in the fly's rectum produce the sex pheromones 2,3,5-trimethylpyrazine (B81540) (TMP) and 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP). biorxiv.org The bacteria synthesize these pyrazines using precursors like glucose and threonine, which are supplied through the fly's diet. biorxiv.orgnih.gov

This connection is further supported by studies on marine bacteria. Headspace analysis of cultures of the marine bacteria Loktanella and Dinoroseobacter shibae revealed the production of several pyrazines, including 2-isopentyl-3,6-dimethylpyrazine, which is a known ant pheromone. nih.gov This striking similarity between microbial volatiles and insect pheromones suggests that symbiotic relationships for pheromone production may be more widespread than previously understood. nih.gov In soil ecosystems, the interaction between different bacteria can also lead to pyrazine production; for instance, the co-cultivation of Burkholderia sp. and Paenibacillus sp. resulted in the formation of 2,5-bis(1-methylethyl)-pyrazine. oup.com

| Microorganism | Pyrazine(s) Produced | Ecological Context | Reference |

|---|---|---|---|

| Bacillus sp. | 2,3,5-trimethylpyrazine (TMP), 2,3,5,6-tetramethylpyrazine (TTMP) | Symbiont in the rectum of the Oriental Fruit Fly (Bactrocera dorsalis), produces host's sex pheromone. | biorxiv.org |

| Loktanella sp., Dinoroseobacter shibae | 2-isopentyl-3,6-dimethylpyrazine and others | Marine bacteria producing known ant pheromones. | nih.gov |

| Bacillus cereus | Methylpyrazine, 2,5-dimethylpyrazine, Trimethylpyrazine | Metabolite production. | tugraz.at |

| Burkholderia sp. & Paenibacillus sp. | 2,5-bis(1-methylethyl)-pyrazine | Produced during co-cultivation of soil bacteria. | oup.com |

Volatile Organic Compound Profiles from Phytopathogenic Bacteria (e.g., Xanthomonas campestris pv. vesicatoria)

The phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria, a causative agent of bacterial spot disease in tomato and pepper, releases a complex array of volatile organic compounds (VOCs) that play a role in its interactions with other organisms. beilstein-journals.orgnih.govnih.gov Analysis of the VOC profile of Xanthomonas campestris pv. vesicatoria strain 85-10 has identified over 50 compounds, with ketones and methylketones being the most predominant. nih.govnih.gov Among these, 3,6-dimethyl-2-(3-methylbutyl)pyrazine has been identified as a component of the volatile emissions. beilstein-journals.org

The production of these VOCs, including pyrazine derivatives, is influenced by the growth medium. nih.govfrontiersin.org For instance, the volatile profiles of X. campestris pv. vesicatoria differ when grown on nutrient broth with or without glucose. nih.gov This suggests that the bacterium's metabolic activity and subsequent volatile production are adaptable to the available nutrient sources.

Table 1: Selected Volatile Organic Compounds Emitted by Xanthomonas campestris pv. vesicatoria 85-10

| Compound | Retention Time (min) | Retention Index (I) | Relative Area (%) |

| 2,5-dimethylpyrazine | 12.36 | 873 | 0.4 |

| 2,3,5-trimethylpyrazine | 16.22 | 963 | 0.9 |

| 3,6-dimethyl-2-(3-methylbutyl)pyrazine | 31.32 | 1344 | 100.0 |

| 10-methylundecan-2-one | 31.32 | 1344 | 100.0 |

| 9-methylundecan-2-one | 31.58 | 1351 | 28.3 |

| Data sourced from GC/MS (B15284909) analysis of volatiles from bacteria grown in nutrient broth without glucose. beilstein-journals.org |

Bioremediation Potential of Pyrazine-Degrading Microorganisms

Pyrazines, including their alkylated derivatives, can be environmental pollutants, particularly in the exhaust gases of some food industries. nih.gov The microbial degradation of these compounds is a key area of research for bioremediation purposes. nih.govresearchgate.net Several bacterial strains have been identified that can utilize pyrazines as a source of carbon, nitrogen, and energy. nih.govresearchgate.net

For instance, a Mycobacterium sp. strain DM-11 was isolated for its ability to grow on 2,3-diethyl-5-methylpyrazine (B150936) as the sole carbon and energy source. nih.gov This strain was also capable of cometabolically degrading other pyrazines found in food industry waste gases. nih.gov The degradation pathway often involves hydroxylation of the pyrazine ring as an initial step. nih.gov

Studies have also identified other bacterial genera with the capacity to degrade pyrazine compounds, including Bacillus, Flavobacterium, Corynebacterium, Pseudomonas, Streptococcus, and Staphylococcus. researchgate.netscispace.com A mixed culture of such indigenous bacteria from wastewater and cow dung demonstrated the ability to mineralize pyrazine-2-carboxamide. researchgate.net Furthermore, microorganisms like Arthrobacter and Rhodococcus have been isolated from soil and shown to degrade various methylpyrazines. lmaleidykla.lt For example, Rhodococcus jostii TMP1 can utilize 2,3,5,6-tetramethylpyrazine and transform a wide range of methylated pyrazines and pyridines. lmaleidykla.lt The initial step in the degradation of tetramethylpyrazine by this strain involves an oxidative ring cleavage catalyzed by a monooxygenase. vu.lt

The ability of these microorganisms to break down the stable pyrazine ring highlights their potential application in biological treatment systems for air and water contaminated with these aromatic compounds. nih.govlmaleidykla.lt

Table 2: Genera of Bacteria with Pyrazine-Degrading Capabilities

| Bacterial Genus | Source of Isolation | Degraded Pyrazine Compound(s) |

| Mycobacterium | Waste gas treatment plant | 2,3-diethyl-5-methylpyrazine, other alkylpyrazines |

| Bacillus | Wastewater, cow dung | Pyrazine-2-carboxamide |

| Flavobacterium | Wastewater, cow dung | Pyrazine-2-carboxamide |

| Corynebacterium | Wastewater, cow dung | Pyrazine-2-carboxamide |

| Pseudomonas | Wastewater, cow dung | Pyrazine-2-carboxamide |

| Streptococcus | Wastewater, cow dung | Pyrazine-2-carboxamide |

| Staphylococcus | Wastewater, cow dung | Pyrazine-2-carboxamide |

| Arthrobacter | Soil | 2,5-dimethylpyrazine, 2,3-dimethylpyrazine, 2,3,5-trimethylpyrazine |

| Rhodococcus | Soil | 2,3,5,6-tetramethylpyrazine, various methylated pyrazines |

| Information compiled from multiple sources. nih.govresearchgate.netlmaleidykla.lt |

Formation in Food Systems as a Result of Complex Chemical Interactions

Pyrazine Formation during Thermal Processing (e.g., Roasting)

Pyrazines are a significant class of flavor compounds formed during the thermal processing of food, such as roasting, and are responsible for the desirable nutty, toasted, and roasted aromas. perfumerflavorist.commdpi.comtandfonline.com The formation of these compounds is a key outcome of the Maillard reaction, a complex series of chemical reactions between amino compounds (like amino acids) and reducing sugars. acs.orgmdpi.com

The Maillard reaction is initiated by the condensation of an amino group and a carbonyl group from a reducing sugar. perfumerflavorist.com Subsequent stages of the reaction, including the Strecker degradation of amino acids, lead to the formation of α-aminoketones, which are crucial intermediates for pyrazine synthesis. acs.orgmdpi.com These intermediates can then condense to form dihydropyrazines, which are subsequently oxidized to the corresponding stable and aromatic alkylpyrazines. imreblank.ch

The temperature and duration of heating significantly influence the types and quantities of pyrazines formed. mdpi.comnih.gov Higher temperatures generally favor the production of pyrazines. mdpi.com For example, in the roasting of Qidan tea, higher temperatures promoted the generation of benzaldehyde, while pyrazine formation followed zero-order kinetics, influenced by both temperature and time. mdpi.com In another study, the optimal condition for pyrazine formation in a model system was found to be heating at 140 °C for 90 minutes. nih.gov

The specific pyrazines generated can vary depending on the food matrix and processing conditions. For instance, in roasted barley, identified major pyrazines included 2-methylpyrazine (B48319), 2,5-dimethylpyrazine, and 2-ethyl-5-methylpyrazine. tandfonline.com Similarly, during the roasting of Wuyi rock tea, 2,6-diethyl-pyrazine and 2-ethyl-3,5-dimethyl-pyrazine were identified as key odor-active compounds. nih.gov

Contribution of Specific Precursor Metabolites (Amino Acids, Sugars, Lipids) in Complex Matrices

The specific structure of the resulting pyrazines is determined by the nature of the precursor amino acids and sugars. acs.orgwur.nl The carbon backbone of the pyrazine ring is primarily derived from the sugar, while the nitrogen atoms are contributed by the amino acids. researchgate.net

The side chains of the amino acids play a crucial role in the substitution pattern of the pyrazine ring. The Strecker degradation of an α-amino acid by a dicarbonyl compound (formed from sugar degradation) produces an aldehyde (Strecker aldehyde) corresponding to the amino acid side chain and an α-aminoketone. mdpi.comwur.nl The incorporation of these Strecker aldehydes into the dihydropyrazine (B8608421) intermediate leads to the formation of variously substituted pyrazines. wur.nl For the formation of 2-(3-Methylbutyl)pyrazine, the amino acid leucine (B10760876) is a key precursor, as its Strecker aldehyde is 3-methylbutanal.

Different amino acids lead to the formation of different pyrazine profiles. For example, studies have shown that lysine (B10760008), glutamine, glutamic acid, and alanine (B10760859) all contribute differently to the total yield of pyrazines when reacted with glucose. perfumerflavorist.com In the context of this compound, its formation has been linked to the presence of leucine and lysine in model systems. researchgate.net

Table 3: Precursors for Pyrazine Formation in Food Systems

| Precursor Class | Specific Examples | Role in Pyrazine Formation |

| Amino Acids | Leucine, Isoleucine, Valine, Alanine, Lysine, Glutamine | Provide nitrogen atoms and side chains for substitution on the pyrazine ring. perfumerflavorist.comwur.nlresearchgate.net |

| Sugars | Glucose, Fructose, Ribose | Provide the carbon backbone for the pyrazine ring through fragmentation into dicarbonyl and α-hydroxycarbonyl compounds. acs.orgresearchgate.netresearchwithrutgers.com |

| Lipids | Fatty acids | Can produce carbonyl compounds through oxidation, which can then participate in the Maillard reaction. |

| Information compiled from multiple sources. perfumerflavorist.comacs.orgwur.nlresearchgate.netresearchgate.netresearchwithrutgers.com |

Future Directions in 2 3 Methylbutyl Pyrazine Research

Development of Novel, Sustainable Synthetic Routes

The current chemical synthesis of alkylpyrazines often involves high temperatures, harsh reagents, and multi-step processes that are not environmentally benign. The future of 2-(3-Methylbutyl)pyrazine synthesis lies in the development of green and sustainable alternatives that offer higher efficiency, selectivity, and safety.

Key research areas include:

Biocatalysis and Microbial Fermentation: Utilizing whole-cell microorganisms or isolated enzymes presents a promising eco-friendly alternative to traditional chemical synthesis. researchgate.net Strains of Bacillus subtilis, for example, have been shown to produce a range of alkylpyrazines. researchgate.net Future work will likely focus on screening for and genetically engineering microorganisms to selectively overproduce this compound from renewable feedstocks like crude glycerol, a byproduct of biodiesel production. mdpi.com Enzymatic approaches, such as those using lipases for aminolysis reactions in pyrazine (B50134) derivative synthesis, could also be adapted. nih.gov

Continuous-Flow Synthesis: Moving from batch to continuous-flow reactors offers significant advantages in terms of safety, scalability, and efficiency. rsc.org This methodology allows for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purity while minimizing waste. nih.govrsc.org Research in this area would adapt known pyrazine formation reactions to flow chemistry, optimizing conditions for the specific synthesis of this compound.

Utilization of Waste Streams: A core principle of green chemistry is the use of waste materials as starting reagents. Future synthetic strategies could explore the use of food industry byproducts rich in precursor molecules, such as amino acids (leucine) and reducing sugars, to generate this compound through controlled Maillard reactions. researchgate.net

| Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | Environmentally friendly, uses renewable feedstocks, high selectivity. researchgate.net | Strain screening, genetic engineering for overproduction, optimization of fermentation conditions. |

| Continuous-Flow | Enhanced safety, improved yield and purity, scalability, reduced waste. nih.govrsc.org | Reactor design, optimization of flow rate and temperature, catalyst development. |

| Waste Valorization | Reduces industrial waste, lowers production cost, circular economy approach. mdpi.comresearchgate.net | Identification of suitable waste streams, development of controlled reaction conditions. |

Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

As a potent aroma compound, this compound often exerts its influence at very low concentrations (ng/L levels). Furthermore, its aroma profile can be modulated by the presence of its isomers. Consequently, future research requires the development of more sensitive and selective analytical techniques.

Current methods like headspace solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) are effective but can be improved. researchgate.netgoogle.com Future directions will likely involve:

Multidimensional Gas Chromatography (MDGC): This technique provides enhanced separation capabilities, which are crucial for resolving isomeric compounds like this compound from other structurally similar pyrazines in a complex food matrix.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF-MS) offer superior mass accuracy, enabling more confident identification of trace-level compounds and their metabolites in complex samples. nih.gov

Novel Sample Preparation Techniques: Innovations in microextraction techniques beyond traditional SPME will aim to improve extraction efficiency and reduce sample preparation time for trace-level pyrazine analysis.

Spectroscopic Screening: The application of Fourier-transform infrared (FT-IR) spectroscopy coupled with multivariate statistical analysis has shown potential for screening wines for the presence of certain pyrazines, offering a rapid, non-destructive alternative for quality control. researchgate.net

| Analytical Technique | Key Advantage | Research Application for this compound |

| MDGC-MS | Superior separation of complex mixtures and isomers. | Differentiating this compound from its isomers, such as 2-isopentyl-3,6-dimethylpyrazine. nist.gov |

| GC-HRMS (TOF) | High mass accuracy for unambiguous identification. nih.gov | Trace detection in food, environmental samples, and biological fluids; metabolite identification. |

| FT-IR Spectroscopy | Rapid and non-destructive screening. researchgate.net | Quality control in food processing to monitor pyrazine formation. |

Elucidation of Detailed Formation Mechanisms in Complex Biological and Food Systems

The formation of this compound is primarily attributed to the Maillard reaction between a carbonyl source (like a reducing sugar) and an amino group, typically from the amino acid L-leucine. researchgate.net However, the precise reaction kinetics and the influence of various factors in real-world systems are still not fully understood.

Future research will need to unravel these complex interactions:

Influence of Precursors: While L-leucine is the primary precursor for the 3-methylbutyl side chain, studies on dipeptides and tripeptides show that the structure and sequence of these peptides can significantly affect the types and quantities of pyrazines formed. nih.gov Further investigation is needed to understand how the breakdown of proteins and peptides during food processing influences the final profile of volatile compounds, including this compound.

Impact of the Food Matrix: The formation of pyrazines is highly dependent on parameters such as pH, water activity, temperature, and the presence of other components like lipids and metal ions. researchgate.net A systematic approach using model systems that more closely mimic the complexity of real foods will be essential to understand how these factors modulate reaction pathways and yields.

Microbial Pathways: Beyond the Maillard reaction, some microorganisms are known to produce pyrazines. researchgate.net Research is needed to identify the specific enzymatic pathways responsible for the biosynthesis of this compound in bacteria and fungi relevant to food fermentations (e.g., in cocoa, natto). This could lead to better control over flavor development in fermented products.

Further Exploration of Structure-Activity Relationships within Branched Alkylpyrazines

The sensory perception of an alkylpyrazine is intimately linked to its molecular structure, including the nature of its alkyl substituents. nih.gov While it is known that this compound has a nutty, cocoa-like aroma, a deeper, quantitative understanding of how its branched-chain structure influences its odor threshold and quality is needed.

Future research in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Expanding on initial QSAR studies, future models will incorporate a wider range of branched alkylpyrazines. nih.gov This will help to more accurately predict the odor characteristics of novel or uncharacterized pyrazines based on molecular features like shape, size, and electronic properties.

Isomer-Specific Sensory Analysis: A systematic sensory evaluation of a series of structurally related branched-chain pyrazine isomers is required. This would involve synthesizing high-purity isomers and determining their individual odor detection thresholds and aroma profiles to understand how subtle changes in the branching of the alkyl group affect sensory perception.

Receptor-Level Investigations: Ultimately, understanding the interaction between pyrazine molecules and human olfactory receptors will provide the most fundamental insight into structure-activity relationships. While challenging, future studies may employ computational docking and cellular assays to explore how branched alkylpyrazines like this compound bind to and activate specific receptors.

Q & A

Q. What are the common synthetic routes for 2-(3-Methylbutyl)pyrazine and its derivatives?

- Methodological Answer : A one-step catalytic process converts renewable carbohydrates (e.g., glucose) into pyrazine derivatives using tungsten-based catalysts. Tungsten clusters like [HW₂O₇]⁻ and [W₄O₁₃]²⁻ facilitate glucose fragmentation and cyclization, achieving 40% combined yields of methylpyrazines under optimized conditions . For substituted derivatives, iron-catalyzed cross-coupling of arylboronic acids with pyrazine cores introduces functional groups (e.g., trifluoromethyl, methoxy), validated by GC-MS and NMR .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer :

- GC-MS : Identification via retention indices (e.g., AI: 1133) and fragmentation patterns, as demonstrated for pyrazine derivatives in essential oil analysis .

- NMR : DEPT and COSY spectra resolve substitution patterns, such as distinguishing between 3-methyl and 5-isobutyl groups in thiophene-pyrazine hybrids .

- Comprehensive 2D GC (GC×GC) : Coupled with TOFMS, this method resolves isomers (e.g., 2-methoxy-3-methylpyrazine) and quantifies trace amounts (detection limit: 1.95 ng/L) using isotope dilution (d₃-IBMP) .

Q. What spectroscopic techniques are used to study pyrazine derivatives’ electronic properties?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : Measures S₁→S₀ emission in vapor phases, revealing pressure-dependent fluorescence quenching and phosphorescence yields in pyrazine derivatives .

- Surface-Enhanced Raman Scattering (SERS) : Identifies charge-transfer interactions between pyrazine and silver electrodes, with Franck-Condon active vibrations (e.g., modes 8a, 9a) enhanced due to geometry changes upon adsorption .

Advanced Research Questions

Q. How do computational methods model the excited-state dynamics of pyrazine derivatives?

- Methodological Answer : The Multiconfiguration Time-Dependent Hartree (MCTDH) method simulates nuclear motion across all 24 vibrational modes of pyrazine, reproducing S₂ absorption spectra and revealing vibronic couplings between S₁ and S₂ states. Symmetry considerations and weak mode couplings are critical for accuracy . Hybrid Monte Carlo/Molecular Dynamics (MC/MD) simulations predict spin-crossover behavior in metal-organic frameworks (MOFs), showing how adsorbed pyrazine stabilizes high-spin states via staggered configurations .

Q. How does coordination to transition metals modulate pyrazine’s basicity and reactivity?

- Methodological Answer : Spectrophotometric titrations of [MII(CN)₅(pz)]³⁻ (M = Fe, Ru, Os) reveal metal-dependent basicity trends (pKa: Fe > Os > Ru). Increased basicity correlates with downfield shifts in pyrazine β-proton NMR signals (e.g., δ = 8.24 ppm for Fe vs. 8.45 ppm for Ru), reflecting electron-density redistribution at the metal center .

Q. What catalytic mechanisms drive pyrazine synthesis from biomass?

- Methodological Answer : Tungsten clusters ([HW₂O₇]⁻, [W₄O₁₃]²⁻) catalyze glucose conversion via a fragmentation-cyclization pathway . Isotope labeling (¹³C-glucose) and ESI-MS confirm C-C bond cleavage and nitrogen incorporation from ammonia, forming pyrazine rings. Control experiments show non-catalytic imidazole formation, contrasting with pyrazine’s catalytic dependence .

Q. How do pyrazine derivatives influence spin-crossover behavior in MOFs?

- Methodological Answer : In {Fe(pz)[Pt(CN)₄]}, adsorbed pyrazine adopts a staggered orientation (60° relative to framework ligands), locking the MOF in a high-spin state. MC/MD simulations attribute this stabilization to restricted ligand rotation, validated by magnetization curves and experimental magnetic data .

Q. What advanced analytical strategies quantify trace pyrazines in complex matrices?

- Methodological Answer :

- HS-SPME/GC×GC-TOFMS : Headspace solid-phase microextraction with isotope dilution (d₃-IBMP) achieves detection limits of 1.95 ng/L for 2-methoxy-3-isobutylpyrazine in wine. Deconvolution algorithms resolve overlapping peaks in complex matrices .

- Nitrogen Phosphorus Detection (NPD) : Provides superior sensitivity (0.5 ng/L) for methoxypyrazines, leveraging selective nitrogen response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.